2-(Chloromethyl)pyrazine

描述

Contextualization within Heterocyclic Chemistry

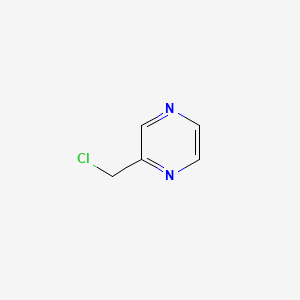

2-(Chloromethyl)pyrazine, with the chemical formula C₅H₅ClN₂, belongs to the pyrazine (B50134) family, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4 of the ring. The structure consists of a pyrazine ring substituted with a chloromethyl group (-CH2Cl) at the 2-position. This substitution is key to its chemical utility.

The pyrazine ring itself imparts specific electronic properties to the molecule. The nitrogen atoms in the ring can act as Lewis bases, while the chloromethyl group serves as a reactive electrophilic center. The chlorine atom, being a good leaving group, makes the adjacent methylene (B1212753) group susceptible to nucleophilic attack. This reactivity is central to its role in chemical synthesis.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 39204-47-2 |

| Molecular Formula | C₅H₅ClN₂ |

| Molecular Weight | 128.56 g/mol |

| Boiling Point | 202.9±25.0 °C at 760 mmHg |

| Density | 1.2±0.1 g/cm³ |

| Flash Point | 95.3±8.8 °C |

Significance as a Synthetic Intermediate in Organic and Medicinal Chemistry

The primary significance of this compound lies in its role as a versatile synthetic intermediate or building block. The reactive chloromethyl group allows for the straightforward introduction of the pyrazine moiety into larger molecules through various chemical reactions, most notably nucleophilic substitutions.

In these reactions, the chlorine atom is displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. This enables the creation of a diverse library of pyrazine derivatives with different functional groups, which can then be further modified. This versatility is highly valued in the field of medicinal chemistry for the development of new therapeutic agents. smolecule.com

Research has demonstrated that pyrazine derivatives are core structures in many biologically active compounds. For instance, derivatives of this compound have been investigated for their potential as anticancer and antibacterial agents. The triazolo[4,3-a]pyrazine scaffold, which can be synthesized from pyrazine precursors, is found in drugs like sitagliptin, used for treating type 2 diabetes. nih.govarabjchem.org Furthermore, the modification of natural products with pyrazine moieties, facilitated by reagents like this compound, has been explored to create novel compounds with cytotoxic properties against cancer cell lines. mdpi.com

The ability to use this compound to construct complex molecular architectures makes it an indispensable tool for chemists aiming to design and synthesize new molecules with specific functions and potential applications in medicine and materials science. smolecule.comsmolecule.com

Established Synthetic Pathways

Chlorination Reactions of Methylated Pyrazines

The direct chlorination of the methyl group of 2-methylpyrazine (B48319) represents the most straightforward approach to this compound. This transformation is typically achieved through a free-radical substitution mechanism. The reaction is initiated by a radical initiator, which facilitates the abstraction of a hydrogen atom from the methyl group, followed by reaction with a chlorine source.

One patented method for the side-chain chlorination of related 2-chloro-methylpyridines involves reacting the substrate with chlorine gas in the presence of a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN). This process is carried out in the presence of water, and the hydrogen chloride generated is neutralized with a basic solution to drive the reaction to completion. nih.gov While this example is for a pyridine (B92270) derivative, the underlying principles of free-radical halogenation are applicable to methylpyrazines.

Another approach involves the use of N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO) under light conditions. This method has been successfully employed for the synthesis of various chloromethyl pyrazines, with yields reportedly ranging from 40-60%. mdpi.com

Utilizing Common Chlorinating Agents

A variety of chlorinating agents have been employed for the synthesis of this compound and its analogs. The choice of reagent often depends on the starting material, desired selectivity, and reaction conditions.

Thionyl Chloride (SOCl₂): Thionyl chloride is a versatile reagent for converting hydroxymethyl groups to their corresponding chloromethyl derivatives. For instance, 2-(hydroxymethyl)pyrazine can be treated with thionyl chloride to yield this compound. prepchem.com This method is widely used in the synthesis of chloromethylated heterocycles. For example, 2-chloromethylpyridine hydrochloride has been synthesized from 2-pyridinemethanol (B130429) with thionyl chloride in high yield (78-82%). google.com Similarly, 2-chloro-5-chloromethyl-pyridine can be obtained from 6-chloro-pyridine-3-methanol and thionyl chloride with a yield of 65.5%. prepchem.com

Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is another effective reagent for chlorination. It can be used for the free-radical chlorination of methyl groups on aromatic rings. scribd.com While specific examples for 2-methylpyrazine are not abundant in the readily available literature, its application in the chlorination of other functionalized olefins to yield rearranged allylic chlorides in moderate yields suggests its potential utility. researchgate.net

N-Chlorosuccinimide (NCS): As mentioned earlier, NCS is a solid, easy-to-handle source of chlorine for radical chlorinations. asianpubs.org It is particularly useful for the chlorination of activated aromatic rings and can be used for the side-chain chlorination of methyl-substituted heterocycles. isca.mecommonorganicchemistry.com The reaction of 2-methylpyrazine with NCS in the presence of a radical initiator and light has been reported to produce chloromethyl pyrazines in yields of 40-60%. mdpi.com

Below is a table summarizing the use of common chlorinating agents in the synthesis of chloromethylated heterocycles, providing an indication of the expected yields for similar reactions with pyrazine derivatives.

| Chlorinating Agent | Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Thionyl Chloride | 2-Pyridinemethanol | 2-Chloromethylpyridine Hydrochloride | 78-82 | google.com |

| Thionyl Chloride | 6-Chloro-pyridine-3-methanol | 2-Chloro-5-chloromethyl-pyridine | 65.5 | prepchem.com |

| N-Chlorosuccinimide (NCS) | Methylpyrazines | Chloromethyl pyrazines | 40-60 | mdpi.com |

Novel and Optimized Synthetic Approaches

Strategies for Enhanced Efficiency and Reduced Hazard

Recent research has focused on developing more efficient, safer, and environmentally friendly methods for the synthesis of this compound and related compounds. One such strategy involves the use of continuous flow reactors. A study on the synthesis of 2-chloro-5-(chloromethyl)pyridine (B46043) derivatives demonstrated that a flow reactor setup allows for optimal reaction control, improved efficiency, and greater safety compared to traditional batch methods, especially when handling potentially hazardous reagents. researchgate.net

Another approach to enhance safety is to utilize less hazardous chlorinating agents. For example, the use of solid N-chlorosuccinimide is often preferred over gaseous chlorine. asianpubs.org Furthermore, optimizing reaction conditions, such as catalyst selection and solvent use, can significantly improve yields and reduce the formation of byproducts.

Selective Functionalization Techniques

Achieving high selectivity in the chlorination of methyl groups on heterocyclic rings is crucial to avoid unwanted side reactions, such as ring chlorination. The choice of reaction conditions and reagents plays a pivotal role in directing the reaction towards the desired product.

For instance, free-radical chlorination is generally selective for the side chain over the aromatic ring. The use of radical initiators and light can promote the formation of the desired benzylic radical intermediate.

Recent advances in catalysis have also provided tools for selective C-H functionalization. While not specific to this compound, metal-free, visible-light-driven methods have been developed for the synthesis of benzyl (B1604629) chlorides from substituted toluenes using N,N-dichloroacetamide as the chlorinating agent, achieving yields up to 79%. mdpi.com Such photochemical methods offer a milder alternative to traditional radical reactions and could potentially be adapted for the selective chlorination of methylpyrazines.

Synthesis of Related Chloromethyl-Substituted Heterocycles

The synthetic strategies for this compound are often mirrored in the preparation of other chloromethyl-substituted heterocycles, which are also valuable building blocks in medicinal and agricultural chemistry.

Chloromethylpyridines: The synthesis of 2-chloro-5-chloromethylpyridine is a key step in the production of several insecticides. cymitquimica.com One industrial route involves the chlorination of 2-chloro-5-methylpyridine. nih.gov Another approach involves the reaction of 2-alkoxy-5-alkoxymethyl-pyridine derivatives with a chlorinating agent like a mixture of phosphorus(V) chloride and phosphoryl chloride. google.com

Chloromethylquinolines and Quinoxalines: 2,3-bis(chloromethyl)quinoxaline derivatives have been synthesized and evaluated for their antimicrobial activities. The synthesis of 2-chloroquinoxaline (B48734) can be achieved by treating quinoxalin-2-one with phosphorus oxychloride. mdpi.com

Chloromethylbenzimidazoles: 2-(Chloromethyl)-1H-benzimidazole is a versatile intermediate for the synthesis of a wide range of biologically active compounds. It is typically synthesized by the condensation of o-phenylenediamine (B120857) with chloroacetic acid in the presence of a strong acid like 5N HCl, with yields around 79%. google.comisca.me This intermediate can then be further functionalized by reacting with various nucleophiles. prepchem.com

The table below provides a summary of synthetic methods for various chloromethyl-substituted heterocycles, highlighting the versatility of these synthetic approaches.

| Heterocycle | Starting Material(s) | Key Reagent(s) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine | 2-Chloro-5-methylpyridine | Chlorine | 2-Chloro-5-chloromethylpyridine | - | nih.gov |

| Pyridine | 2-Alkoxy-5-alkoxymethyl-pyridine | PCl₅, POCl₃ | 2-Chloro-5-chloromethylpyridine | - | google.com |

| Quinoxaline | Quinoxalin-2-one | POCl₃ | 2-Chloroquinoxaline | - | mdpi.com |

| Benzimidazole | o-Phenylenediamine, Chloroacetic acid | 5N HCl | 2-(Chloromethyl)-1H-benzimidazole | 79 | google.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(chloromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-3-5-4-7-1-2-8-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHPSQFCHUIFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068167 | |

| Record name | Pyrazine, (chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39204-47-2 | |

| Record name | (Chloromethyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39204-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039204472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, (chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Chloromethyl)pyrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57G47M2RW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity Profiles and Mechanistic Studies of 2 Chloromethyl Pyrazine

Nucleophilic Substitution Reactions

The chloromethyl group attached to the pyrazine (B50134) ring at the 2-position makes 2-(chloromethyl)pyrazine a valuable substrate for nucleophilic substitution reactions. The chlorine atom serves as an effective leaving group, allowing for the introduction of a wide array of functional groups onto the methyl side chain. This reactivity is central to its utility as a building block in the synthesis of more complex molecules.

Versatility in Functional Group Introduction

This compound readily undergoes reactions with a diverse range of nucleophiles, including those centered on oxygen, nitrogen, and sulfur atoms. This versatility allows for its conversion into a variety of derivatives, such as ethers, esters, amines, and thioethers. The pyrazine ring itself is electron-withdrawing, which can influence the reactivity of the adjacent chloromethyl group. Halopyrazines are known to be more reactive towards nucleophiles than their corresponding pyridine (B92270) analogues. thieme-connect.de The substitution reactions typically proceed via a standard SN2 mechanism, where the nucleophile attacks the methylene (B1212753) carbon, displacing the chloride ion.

An example of its utility is in the synthesis of complex natural product derivatives. In one study, a chloromethyl pyrazine was reacted with hederagenin, a triterpenoid, in the presence of potassium carbonate to form an ester linkage, demonstrating the compound's utility in conjugating pyrazine moieties to larger molecular scaffolds. mdpi.com The reaction of symmetric 2,5-bis(chloromethyl)pyrazine (B3354308) with sodium alkoxides has also been studied, leading to the formation of pyrazine acetals, with the product ratios being dependent on the specific alkoxide and solvent used.

Derivatization via Amination, Thiolation, and Phenolation

Specific classes of nucleophilic substitution are particularly important for creating derivatives with potential applications in medicinal and materials chemistry.

Amination : The reaction with various primary and secondary amines introduces amino functionalities. For instance, reactions of chloroazines with amines like morpholine (B109124) can be performed under micellar conditions, providing an environmentally conscious approach to amination. researchgate.net

Thiolation : Sulfur nucleophiles react efficiently with this compound to form thioethers or thiols. Studies on related chloropyrazines have shown successful displacement reactions with reagents like sodium benzyl (B1604629) sulphide. rsc.org Furthermore, reactions of chloroazines with inorganic sulfur nucleophiles like bisulfide (HS⁻) and polysulfides (Sn²⁻) have been investigated, showing that these reactions proceed via a nucleophilic aromatic substitution (SNAr) mechanism on the ring, with polysulfides being significantly more reactive. nih.gov By analogy, the more labile chloromethyl group is expected to react readily with such sulfur nucleophiles.

Phenolation and Alkoxylation : Oxygen nucleophiles, such as phenoxides and alkoxides, are commonly used to synthesize the corresponding ethers. The reaction of chloropyrazines with sodium methoxide (B1231860) and sodium benzyl oxide has been reported to yield the respective methoxy (B1213986) and benzyloxy derivatives. rsc.org

The following table summarizes representative nucleophilic substitution reactions on pyrazine systems, illustrating the scope of this methodology.

| Nucleophile Class | Example Reagent(s) | Product Type |

|---|---|---|

| Oxygen (Carboxylate) | Hederagenin, K2CO3 | Ester |

| Oxygen (Alkoxide) | Sodium methoxide | Alkyl Ether |

| Oxygen (Alkoxide) | Sodium benzyl oxide | Benzyl Ether |

| Sulfur (Thiolate) | Sodium benzyl sulphide | Thioether |

| Nitrogen (Amine) | Morpholine, K3PO4 | Tertiary Amine |

Electrophilic Aromatic Substitution on the Pyrazine Core

Influence of Nitrogen Atoms on Reactivity

The pyrazine ring is a π-deficient heteroaromatic system. scribd.comresearchgate.net This characteristic is a direct consequence of the two electronegative nitrogen atoms at the 1- and 4-positions, which withdraw electron density from the ring carbons through both inductive and resonance effects. researchgate.netscribd.com This significant electron deficiency makes the pyrazine ring much more resistant to electrophilic aromatic substitution (SEAr) compared to benzene (B151609) or even pyridine. thieme-connect.describd.com Pyrazine is a very weak base, with a pKa of 0.65, reflecting the reduced availability of the nitrogen lone pairs. thieme-connect.deslideshare.net

In acidic conditions, which are often required for electrophilic substitution reactions, the nitrogen atoms become protonated. This further deactivates the ring by introducing positive charges, making an attack by an electrophile (another cation) extremely unfavorable. thieme-connect.de Consequently, direct reactions like nitration, sulfonation, halogenation, and Friedel-Crafts acylation or alkylation are generally not viable methods for substituting the pyrazine ring unless strongly activating (electron-donating) groups are already present. thieme-connect.de A common strategy to overcome this low reactivity is the conversion of the pyrazine to its N-oxide, which can donate electron density back to the ring system and facilitate electrophilic attack. scribd.commdpi.com

Regioselectivity Considerations

In the rare instances where electrophilic substitution on a pyrazine ring does occur, the position of the attack is governed by the stability of the cationic intermediate (the sigma complex or Wheland intermediate). All four carbon atoms in the pyrazine ring are electronically equivalent due to symmetry. Attack at any of these positions places a positive charge within the already electron-poor ring, which is energetically unfavorable.

Advanced Reaction Mechanisms

Beyond fundamental substitution reactions, this compound and related compounds can participate in more complex, often metal-catalyzed, transformations. These advanced methods are crucial for modern synthetic chemistry, enabling the construction of intricate molecular architectures.

One major area of advanced reactivity for halopyrazines involves transition-metal-catalyzed cross-coupling reactions. While the chloromethyl group is typically reactive in nucleophilic substitutions, the chlorine atoms on the pyrazine ring itself can be targeted in cross-coupling. For example, a nickel-catalyzed Kumada–Corriu cross-coupling has been successfully used to couple a 2-chloropyrazine (B57796) derivative with a Grignard reagent, forming a new carbon-carbon bond with high efficiency. mdpi.com Similarly, palladium-catalyzed Suzuki-Miyaura couplings are effective for linking pyrazine units to other aromatic systems. mdpi.com These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, representing a sophisticated mechanism for bond formation that would be impossible under classical conditions.

The pyrazine ring itself is also susceptible to homolytic (radical) substitution on its carbon atoms, particularly when the ring is protonated. thieme-connect.de While less common than nucleophilic substitution, radical acylations and amidations have been reported and represent another pathway for the functionalization of this heterocycle. thieme-connect.de

Tele-Substitution Phenomena in Pyrazine Systems

Nucleophilic substitution reactions on aromatic or heteroaromatic systems typically result in the direct replacement of a leaving group by an incoming nucleophile at the same position, a process known as ipso-substitution. chemrxiv.orgacs.org However, under certain conditions, the incoming group may attack a position on the ring that is distant from the atom bearing the leaving group. This phenomenon is termed tele-substitution. chem-soc.siarkat-usa.org While less common than ipso- or cine-substitution (where the incoming group attaches to the atom adjacent to the leaving group), tele-substitution has been observed in various aromatic systems, including pyrazine rings. chemrxiv.orgchem-soc.si

The general mechanism proposed for tele-substitution in heterocyclic systems involves the initial attack of a nucleophile at an electron-deficient carbon atom of the ring, rather than at the carbon atom bearing the leaving group. acs.org In the context of a pyrazine derivative, this would be followed by a cascade of electronic shifts culminating in the expulsion of the leaving group from a different position. acs.org

Several factors have been identified as influencing the propensity for tele-substitution over direct ipso-substitution. These include the nature of the nucleophile, the solvent, and the leaving group. chemrxiv.orgnih.gov Studies on related triazolopyrazine systems have shown that stronger nucleophiles, less polar solvents, and bulkier or more polarizable halogens (I > Br > Cl) as leaving groups tend to favor the tele-substitution pathway. chemrxiv.org Additionally, the presence of electron-donating groups on the heterocyclic core can promote tele-substitution, while electron-withdrawing groups often lead exclusively to ipso-products. chemrxiv.org

A plausible mechanism for a tele-substitution reaction on a generalized pyrazine system is depicted as the initial nucleophilic attack at a remote, electron-deficient ring carbon. acs.org This is followed by proton abstraction and subsequent elimination of the chloride ion to yield the tele-substituted product. acs.org In one documented instance of a reaction involving a triazolopyrazine, a minor by-product was formed through a process suggested to involve initial nucleophile attack at the 8-position of the pyrazine ring, followed by ring-opening and rearrangement. acs.org

| Factor | Influence on Tele-Substitution | Reference |

|---|---|---|

| Nucleophile | Stronger or "softer" nucleophiles increase the likelihood. | chemrxiv.org |

| Solvent | Less polar solvents favor the tele-substitution pathway. | chemrxiv.org |

| Leaving Group | Larger halogens (I > Br > Cl) promote tele-substitution. | chemrxiv.org |

| Substituents | Electron-donating groups on the ring tend to favor tele-substitution. | chemrxiv.org |

Intramolecular Rearrangements and Cyclizations

The presence of the reactive chloromethyl group on the pyrazine ring also opens up possibilities for intramolecular reactions, provided a suitable interacting functional group is present within the same molecule. Such reactions can lead to the formation of new fused-ring systems.

One potential, though not extensively documented, type of intramolecular rearrangement for derivatives of this compound is the Sommelet-Hauser rearrangement. This reaction is well-known for certain benzyl quaternary ammonium (B1175870) salts, which, in the presence of a strong base like sodium amide, rearrange to form an ortho-alkylated N,N-dialkylbenzylamine. wikipedia.orgchemistry-reaction.com The mechanism involves the deprotonation of the benzylic position to form an ylide, which is in equilibrium with another ylide formed by deprotonation of a methyl group on the ammonium salt. wikipedia.org This second ylide then undergoes a acs.orgnih.gov-sigmatropic rearrangement to yield the final product. wikipedia.orgyoutube.com For a pyrazine analog, this would require the initial formation of a quaternary ammonium salt from this compound, for example, by reaction with a tertiary amine. Treatment with a strong base could then potentially induce a similar rearrangement, leading to the introduction of a new substituent at the 3-position of the pyrazine ring.

Intramolecular cyclization is another significant reaction pathway. If a nucleophilic group is present in a side chain attached to the pyrazine nucleus, it can undergo an intramolecular nucleophilic substitution with the chloromethyl group to form a new heterocyclic ring fused to the pyrazine. The reaction of 2,5-bis(chloromethyl)pyrazine with sodium alkoxides has been shown to produce unexpected products such as 2-dialkoxymethyl-5-methylpyrazine alongside the expected substitution product, suggesting that complex rearrangements and reactions can occur depending on the reaction conditions. The formation of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrazines, can be achieved through intramolecular cyclization reactions, although the starting materials in documented cases are not typically this compound itself. lookchem.com

| Reaction Type | Description | Potential Product |

|---|---|---|

| Sommelet-Hauser Rearrangement | A acs.orgnih.gov-sigmatropic rearrangement of a quaternary ammonium ylide, potentially applicable to derivatives of this compound. | 3-Substituted-2-(aminomethyl)pyrazine |

| Intramolecular Nucleophilic Cyclization | Reaction of the chloromethyl group with a tethered nucleophile to form a fused ring system. | Fused pyrazine heterocycles (e.g., dihydropyrrolo[1,2-a]pyrazines) |

Applications in Advanced Organic Synthesis

Building Blocks for Complex Organic Molecules

2-(Chloromethyl)pyrazine serves as a fundamental starting material for the elaboration of more complex molecular frameworks, including fused heterocyclic systems and polycyclic aromatic structures.

Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are of great interest due to their unique electronic and photophysical properties. The incorporation of a pyrazine (B50134) ring into a polycyclic aromatic system can significantly modulate these properties. While direct synthetic routes to pyrazine-containing PAHs starting from this compound are not prominently featured in the reviewed literature, the principles of their construction often rely on coupling and cyclization reactions where a pyrazine-containing building block is essential. For example, classic reactions like the Graebe-Ullmann synthesis can be employed to generate carbazole (B46965) systems, which are a type of polycyclic aromatic compound. wikipedia.orgresearchgate.netresearchgate.netrsc.org The Fischer indole (B1671886) synthesis is another powerful tool for constructing fused aromatic systems. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgbyjus.comjk-sci.com Although direct applications of this compound in these specific named reactions were not identified, its potential as a precursor to a pyrazinylmethyl-substituted reactant for such cyclizations remains a viable synthetic strategy.

Precursors for Pharmaceutical and Agrochemical Intermediates

The pyrazine nucleus is a common scaffold in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals. This compound serves as a key intermediate in the synthesis of these important molecules.

The reactive chloromethyl group of this compound allows for its derivatization into a wide range of compounds with potential biological activity. The introduction of various functionalities through nucleophilic substitution can lead to molecules with anticancer, antiviral, and antibacterial properties.

For instance, novel hederagenin-pyrazine derivatives have been synthesized by reacting chloromethyl pyrazines with hederagenin, a natural triterpene. thieme-connect.de Some of these derivatives have demonstrated significant cytotoxic activity against human cancer cell lines. thieme-connect.de

| Derivative | Linker | Biological Activity |

| Hederagenin-Pyrazine Conjugate | Ester | Anticancer |

Table 1: Examples of Biologically Active Compounds Derived from Chloromethyl Pyrazines

Furthermore, the broader class of pyrazine derivatives has shown a wide spectrum of pharmacological activities. Pyrazine-based compounds have been investigated as antiviral agents, with some showing activity against SARS-CoV-2. encyclopedia.pubalfa-chemistry.com Additionally, pyrazine analogues of pyrazinamide (B1679903), a first-line tuberculosis drug, have been synthesized and evaluated for their antimycobacterial activity. nih.govmdpi.com The synthesis of novel triazolo[4,3-a]pyrazine derivatives with antibacterial properties has also been reported. chemicalbook.comresearchgate.net These examples underscore the importance of the pyrazine scaffold in medicinal chemistry and the role of reactive intermediates like this compound in accessing these bioactive molecules.

The pyrazine ring is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in potent and selective drugs. While the direct synthesis of blockbuster drugs such as Eszopiclone and Bortezomib does not typically start from this compound, the syntheses of these drugs highlight the importance of functionalized pyrazine intermediates. google.comchemicalbook.comresearchgate.netacgpubs.orglookchem.comgoogle.comwipo.intmdpi.comgoogle.comresearchgate.netchemicalbook.comgoogle.comnih.govwipo.int For example, the synthesis of Bortezomib, a proteasome inhibitor used in cancer therapy, involves the coupling of pyrazine-2-carboxylic acid with a boronic acid derivative. google.comresearchgate.netchemicalbook.comnih.govluxembourg-bio.com The synthesis of Eszopiclone, a non-benzodiazepine hypnotic, starts from pyrazine-2,3-dicarboxylic acid. chemicalbook.comacgpubs.orglookchem.comgoogle.comwipo.intmdpi.comgoogle.comresearchgate.netgoogle.comwipo.int

The utility of this compound as an intermediate lies in its ability to introduce a pyrazinylmethyl moiety, which can be a key structural element in various drug scaffolds. Analogues of the antitubercular drug pyrazinamide have been synthesized, demonstrating the potential for modifying existing drug structures using pyrazine-based building blocks. nih.govmdpi.comresearchgate.netits.ac.idresearchgate.net

Ligand Synthesis for Coordination Chemistry

The nitrogen atoms in the pyrazine ring are excellent coordination sites for metal ions, making pyrazine and its derivatives valuable ligands in coordination chemistry. The resulting metal complexes have applications in catalysis, materials science, and as potential therapeutic agents.

The functionalization of a pyrazine ring with ligating groups can lead to the formation of polydentate ligands capable of forming stable complexes with a variety of metals. While specific examples of ligand synthesis starting directly from this compound are not abundant in the surveyed literature, the synthetic strategies employed for analogous systems are highly relevant. For example, the synthesis of tripodal ligands, which are important in bioinorganic and catalytic chemistry, often involves the reaction of a central amine with three arms containing coordinating groups. mdpi.compnnl.govresearchgate.net It is conceivable that this compound could be used to introduce pyrazinylmethyl arms onto a central scaffold to create novel polydentate ligands.

The synthesis of Schiff base ligands derived from pyrazine derivatives is another area of active research. researchgate.netrsc.orgchemicalbook.comgoogle.comresearchgate.net These ligands can form stable complexes with various transition metals, and the resulting complexes have been studied for their biological and catalytic properties. pnnl.govnih.gov The design and synthesis of pyrazine-based ligands for creating specific molecular architectures, such as those that induce a "weaving" topology around metal centers, has also been explored. acgpubs.org

Formation of Pyrazine-Containing Multidentate Ligands

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. Ligands with multiple binding sites, known as polydentate ligands, are of great interest for creating stable and structurally defined metal complexes. Pyrazine derivatives are excellent ligands due to the coordinating ability of their nitrogen atoms. mdpi.comnih.gov

This compound serves as an ideal starting material for synthesizing more elaborate multidentate ligands. The chloromethyl group can be readily substituted by other coordinating groups (such as pyridines, imidazoles, or carboxylates) to create ligands that can bind metal ions in a pre-designed fashion. rsc.org These pyrazine-containing ligands have been used to prepare complexes with various transition metals, including ruthenium, copper, and silver, for applications in catalysis and materials science. rsc.org

Application in Supramolecular Assembly and Metal-Organic Frameworks

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions. Metal-Organic Frameworks (MOFs) are a class of crystalline materials consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. These materials have pores that can be used for gas storage, separation, and catalysis.

The pyrazine ring is a popular building block, or "linker," in the construction of MOFs and other supramolecular assemblies. nih.gov Its rigid, linear geometry and the divergent orientation of its nitrogen atoms make it an excellent component for creating extended networks. While the parent pyrazine is often used directly, derivatives originating from this compound allow for the creation of more complex, functionalized linkers. By reacting this compound with other molecules, chemists can synthesize longer, more intricate linkers that can be used to control the pore size, topology, and chemical properties of the resulting MOF. rsc.orgnih.gov This tunability is crucial for designing materials with specific applications, such as the selective capture of carbon dioxide. rsc.org

Pharmacological and Biological Research on 2 Chloromethyl Pyrazine Derivatives

Antimicrobial and Antiviral Activities

The structural framework of pyrazine (B50134) is a key pharmacophore in the development of new anti-infective agents. mdpi.com Its derivatives have been investigated for their ability to combat a wide range of pathogens, including bacteria, fungi, and viruses.

Research has demonstrated that derivatives incorporating the pyrazine nucleus exhibit significant antibacterial properties. Halogenated pyrazine-based chalcones, for instance, have shown notable inhibitory effects against various bacterial species. Specifically, 2-chloro derivatives were found to be highly effective against Staphylococcus species. nih.govresearchgate.net

Further studies have focused on the antimycobacterial potential of these compounds. Certain pyrazine-based chalcones inhibited the growth of Mycobacterium kansasii and Mycobacterium smegmatis with minimum inhibitory concentrations (MICs) comparable to the first-line tuberculosis drug, isoniazid. nih.gov Similarly, novel triazolo[4,3-a]pyrazine derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. mdpi.com One particular compound, 2e, showed superior antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 16 µg/mL, respectively. mdpi.com The mechanism of action for some 1,2,4-triazole derivatives is believed to involve the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA synthesis, leading to cell death. mdpi.com

Other research into pyrazine-2-carbohydrazide derivatives has also yielded compounds with potent antimicrobial activity, particularly against Gram-positive bacteria.

Table 1: Antibacterial Activity of Selected Pyrazine Derivatives

| Compound Class | Specific Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Triazolo[4,3-a]pyrazine | 2e | Staphylococcus aureus | 32 µg/mL |

| Triazolo[4,3-a]pyrazine | 2e | Escherichia coli | 16 µg/mL |

| Pyrazine-based Chalcone | Not specified | Mycobacterium kansasii | Comparable to Isoniazid |

| Pyrazine-based Chalcone | Not specified | Mycobacterium smegmatis | Comparable to Isoniazid |

In the wake of the COVID-19 pandemic, the search for effective antiviral agents has intensified, with pyrazine-based molecules emerging as promising candidates. semanticscholar.org A series of pyrazine-triazole conjugates and pyrazine-benzothiazole conjugates were synthesized and screened for their activity against the SARS-CoV-2 virus. semanticscholar.orgnih.gov

Several of these compounds demonstrated significant potency. concytec.gob.pe For example, pyrazine-triazole conjugates designated as 5d-g and a pyrazine-benzothiazole conjugate, (S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide (12i), showed promising antiviral properties against SARS-CoV-2. semanticscholar.orgresearchgate.net The efficacy of these compounds was evaluated based on their half-maximal inhibitory concentration (IC50), half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/IC50). A higher SI value indicates greater selectivity for viral targets over host cells. Compound 12i, for instance, exhibited an IC50 of 0.3638 µM and a CC50 of 1.396 µM, yielding a selectivity index of 3.837, which is slightly higher than that of the reference drug Favipiravir. nih.gov Although compound 5d showed the highest potency with an IC50 of 0.120 µM, its lower selectivity index of 3.150 made it a less viable candidate. semanticscholar.orgnih.gov

Table 2: In Vitro Antiviral Activity of Pyrazine Conjugates Against SARS-CoV-2

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 5d | 0.120 | 0.378 | 3.150 |

| 12i | 0.3638 | 1.396 | 3.837 |

| Favipiravir (Reference) | Not specified | Not specified | ~3.8 |

Anticancer and Antineuroprotective Potentials

The versatility of the pyrazine scaffold has also been leveraged in the design of agents targeting cancer and neurodegenerative diseases. nih.govnih.gov

Pyrazine derivatives have been extensively studied for their potential as anticancer agents. nih.gov Structure-activity relationship (SAR) studies are crucial in this field to optimize the chemical structure of these compounds to enhance their cytotoxicity against tumor cells while minimizing harm to normal cells. mdpi.com

One study synthesized a series of hederagenin–pyrazine derivatives and evaluated their in vitro cytotoxicity against various tumor cell lines, including HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer). mdpi.com The results showed that many of these derivatives had significantly stronger cytotoxic activity than the parent compound, hederagenin. Compound 9 from this series was particularly potent against A549 cells, with an IC50 value of 3.45 ± 0.59 μM, which is comparable to the positive control drug cisplatin (IC50 of 3.85 ± 0.63 μM). mdpi.com This compound also demonstrated a degree of selectivity, showing lower cytotoxicity towards non-cancerous H9c2 heart myoblast cells. mdpi.com

Another study focused on new pyrazoline derivatives and found that compound 11, 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline, was the most effective agent against U251 glioblastoma cells, with an IC50 of 11.9 µM. nih.gov Further investigation revealed that this compound induced apoptosis in the cancer cells, highlighting a potential mechanism for its anticancer activity. nih.gov

Table 3: Cytotoxic Activity of Selected Pyrazine and Pyrazoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Hederagenin-pyrazine derivative (9) | A549 (Lung) | 3.45 ± 0.59 |

| Cisplatin (Reference) | A549 (Lung) | 3.85 ± 0.63 |

| Pyrazoline derivative (11) | U251 (Glioblastoma) | 11.9 |

| Pyrazoline derivative (11) | AsPC-1 (Pancreatic) | 16.8 |

Heterocyclic compounds, including pyrazine and pyrazoline derivatives, are being explored for their therapeutic potential in managing neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.govmdpi.com The pathogenesis of these diseases often involves complex mechanisms, including protein aggregation, oxidative stress, and neuroinflammation, offering multiple targets for drug intervention. mdpi.com

Pyrazoline derivatives have been identified as potential inhibitors of key enzymes and processes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and the aggregation of beta-amyloid (Aβ) plaques. nih.gov By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, which is a common strategy for symptomatic treatment of Alzheimer's. The ability of certain pyrazole derivatives to inhibit α-synuclein aggregation, a hallmark of Parkinson's disease, further underscores the potential of this class of compounds in neuroprotection. mdpi.com While direct research on 2-(chloromethyl)pyrazine in this area is limited, the broader family of pyrazine-related heterocycles serves as an important structural basis for the development of new drugs for neurodegenerative diseases. nih.gov

Enzyme Inhibition and Receptor Binding Studies

The biological activities of this compound derivatives are often mediated through their interaction with specific enzymes and cellular receptors. A significant area of research focuses on pyrazine-based small molecules as kinase inhibitors for cancer therapy. nih.gov Kinases are a large family of enzymes that play a critical role in cell signaling, proliferation, and survival, and their dysregulation is a common feature of many cancers. Pyrazine derivatives have been developed to target various kinases, including Bruton's tyrosine kinase (BTK) and checkpoint kinase 1 (CHK1). nih.gov

For example, Acalabrutinib, an imidazo[1,5-a]pyrazine analogue, is a potent and selective second-generation BTK inhibitor used in the treatment of chronic lymphocytic leukemia. nih.gov Prexasertib, a pyrazine-2-carbonitrile derivative, is a potent inhibitor of CHK1 with an IC50 of 1 nM. nih.gov

In other therapeutic areas, imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme that negatively regulates the cGAS-STING immune signaling pathway. nih.gov One such inhibitor, compound 7, showed an IC50 value as low as 5.70 nM for ENPP1 and was found to enhance antitumor immune responses in vivo. nih.gov Additionally, certain 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives have been developed as potent dual orexin receptor antagonists, which have potential applications in sleep-promoting therapies. nih.gov

Modulation of Biological Targets

Derivatives originating from the this compound scaffold have been shown to modulate the activity of a diverse array of biological targets, primarily enzymes and receptors, which are often implicated in disease pathways. The pyrazine core is instrumental in orienting functional groups and establishing key interactions within the binding sites of these macromolecules.

One prominent area of research is the development of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazine moiety is frequently found in kinase inhibitors, where one of its nitrogen atoms can form a crucial hydrogen bond with the "hinge region" of the kinase's ATP-binding pocket. For instance, a series of novel researchgate.netmdpi.comlifechemicals.comtriazolo[4,3-a]pyrazine derivatives were designed and synthesized as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases involved in tumor growth and angiogenesis. Several of these compounds demonstrated potent inhibitory activity against both kinases at nanomolar concentrations.

Another significant target for pyrazine derivatives is acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the management of Alzheimer's disease. Researchers have synthesized novel 2-chloro-3-hydrazinopyrazine derivatives that exhibit potent AChE inhibitory activity. Molecular modeling studies of these compounds have helped to elucidate their binding mode within the enzyme's active site.

Furthermore, this compound has been utilized as a starting material for creating compounds with cytotoxic activity against cancer cells. In one study, various chloromethyl pyrazines were reacted with hederagenin, a natural triterpenoid, to produce a series of new derivatives. mdpi.com A significant number of these hybrid molecules showed much stronger cytotoxic effects against various tumor cell lines than the parent hederagenin compound, demonstrating the value of the pyrazine moiety in enhancing anticancer activity. mdpi.com

The table below summarizes the biological targets modulated by selected pyrazine derivatives.

| Compound Class | Biological Target | Key Findings & Activity |

| Hederagenin-Pyrazine Derivatives | Antitumor Activity | The introduction of a pyrazine structure was found to be essential for improving the in vitro antitumor activity of Hederagenin. mdpi.com |

| researchgate.netmdpi.comlifechemicals.comtriazolo[4,3-a]pyrazine Derivatives | c-Met / VEGFR-2 Kinases | Compound 17l showed excellent kinase inhibitory activities with IC50 values of 26.00 nM for c-Met and 2.6 µM for VEGFR-2. |

| 2,6-disubstituted Pyrazine Derivatives | CK2 / PIM Kinases | A lead compound (12b ) was developed showing inhibition in both enzymatic and cellular assays for CK2, while another analog (14f ) showed potent PIM kinase activity. |

| 2-chloro-3-hydrazinopyrazine Derivatives | Acetylcholinesterase (AChE) | Compound CHP4 was identified as an effective AChE inhibitor with an IC50 value of 3.76 µM. |

Ligand Design for Specific Biological Interactions

The design of ligands with high affinity and selectivity for a specific biological target is a cornerstone of modern drug discovery. The this compound scaffold provides a valuable starting point for creating such ligands through strategic structural modifications. The reactive chloromethyl group allows for the facile attachment of various other molecular fragments, enabling chemists to systematically explore the structure-activity relationships (SAR) and optimize binding interactions.

A key strategy in ligand design is structure-based drug design, where knowledge of the three-dimensional structure of the target protein is used to guide the synthesis of complementary molecules. For pyrazine-based kinase inhibitors, the pyrazine ring is often designed to function as a "hinge-binder," with one of the ring nitrogens forming a hydrogen bond with the backbone amide of a specific amino acid in the hinge region of the kinase. This interaction anchors the inhibitor in the ATP-binding site. The rest of the molecule is then elaborated from the pyrazine scaffold to occupy adjacent hydrophobic pockets and form additional interactions, thereby increasing potency and selectivity. For example, in the design of dual c-Met/VEGFR-2 inhibitors, molecular docking studies showed that the triazolopyrazine core could effectively bind to the hinge region of both kinases.

SAR studies are crucial for optimizing lead compounds. These studies involve synthesizing a series of analogs where specific parts of the molecule are systematically varied and evaluating their effect on biological activity. For instance, in the development of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists for promoting sleep, researchers performed fine-tuning of a phenethyl motif attached to the core structure. These modifications were aimed at optimizing potency and the ability of the compounds to penetrate the brain.

The table below illustrates how modifications to the pyrazine scaffold influence biological interactions and activity.

| Core Scaffold / Series | Structural Modification | Impact on Biological Interaction / Activity | Target |

| Hederagenin | Addition of various substituted pyrazine moieties via the chloromethyl group | Introduction of the pyrazine structure was found to be essential for improving in vitro antitumor activity. mdpi.com | Cancer Cells |

| 3-Amino-pyrazine-2-carboxamide | Variation of substituents on a phenyl ring attached to the carboxamide | Led to the identification of 18i as a pan-FGFR inhibitor with favorable in vitro activity against FGFR1-4. | FGFR Kinases |

| 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | Fine-tuning of a pivotal phenethyl motif | Optimized potency and brain penetration of the derivatives. | Orexin Receptors |

| researchgate.netmdpi.comlifechemicals.comtriazolo[4,3-a]pyrazine | Alterations of substituents on the triazole and pyrazine rings | Influenced inhibitory potency against c-Met and VEGFR-2, leading to the discovery of highly active dual inhibitors. | c-Met/VEGFR-2 |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(Chloromethyl)pyrazine by probing the magnetic properties of its atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the protons on the pyrazine (B50134) ring and the chloromethyl group. The three aromatic protons on the pyrazine ring typically appear as distinct multiplets in the downfield region (around 8.5-8.7 ppm), indicative of their electron-deficient environment. The methylene (B1212753) protons (-CH₂Cl) resonate as a sharp singlet further upfield (typically around 4.8 ppm), with its chemical shift influenced by the electronegative chlorine atom.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum shows distinct peaks for each unique carbon atom. The carbon atoms of the pyrazine ring resonate in the aromatic region (approximately 143-153 ppm), while the carbon of the chloromethyl group appears at a higher field (around 45-46 ppm). The specific chemical shifts help in confirming the substitution pattern on the pyrazine ring.

| Nucleus | Chemical Shift (δ) ppm | Signal Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.65 | singlet / narrow multiplet | Pyrazine C3-H |

| ¹H | ~8.60 | singlet / narrow multiplet | Pyrazine C5-H |

| ¹H | ~8.55 | singlet / narrow multiplet | Pyrazine C6-H |

| ¹H | ~4.80 | singlet | -CH₂Cl |

| ¹³C | ~153 | Pyrazine C2 | |

| ¹³C | ~145 | Pyrazine C6 | |

| ¹³C | ~144 | Pyrazine C5 | |

| ¹³C | ~143 | Pyrazine C3 | |

| ¹³C | ~46 | -CH₂Cl |

While this compound is an achiral molecule, advanced NMR techniques can provide deeper insights into its structure and behavior. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be used to definitively assign proton and carbon signals. A COSY spectrum would show correlations between coupled protons, confirming their spatial proximity on the pyrazine ring. An HSQC experiment would link each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

For more complex pyrazine derivatives, Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine stereochemistry and through-space proton proximities. While not essential for the simple structure of this compound, variable-temperature (VT) NMR could be used to study dynamic processes, such as restricted rotation around the C-CH₂Cl bond, although significant rotational barriers are not expected in this case.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation analysis.

The mass spectrum of this compound provides its exact molecular weight, which is a critical piece of identifying data. The nominal molecular weight is 128.56 g/mol . fluorochem.co.uk In high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision, allowing for the determination of the elemental formula (C₅H₅ClN₂). A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks, M⁺ and (M+2)⁺, separated by two mass units, with a characteristic intensity ratio of roughly 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Electron ionization (EI) often causes the molecular ion to break apart into smaller, charged fragments. The resulting fragmentation pattern serves as a molecular fingerprint. Common fragmentation pathways for this compound likely involve the loss of a chlorine radical (∙Cl) to form a stable pyrazinylmethyl cation, or the loss of the entire chloromethyl group.

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 128 / 130 | [C₅H₅ClN₂]⁺ | Molecular Ion (M⁺) |

| 93 | [C₅H₅N₂]⁺ | ∙Cl |

| 79 | [C₄H₃N₂]⁺ | CH₂Cl radical |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netgcms.cz It is exceptionally useful for assessing the purity of a this compound sample and for identifying it within a complex mixture. researchgate.net The sample is first vaporized and passed through a GC column, which separates components based on their boiling points and interactions with the column's stationary phase. As each separated component, including this compound, elutes from the column, it enters the mass spectrometer. gcms.cz The mass spectrometer then generates a mass spectrum for that component, allowing for its positive identification by comparing the spectrum to a library of known compounds or by analyzing its fragmentation pattern. researchgate.net The retention time from the GC provides an additional layer of identification. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. cardiff.ac.uk These techniques provide valuable information about the functional groups present in this compound.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. libretexts.org The IR spectrum of this compound would show characteristic absorption bands. These include C-H stretching vibrations for the aromatic pyrazine ring (typically above 3000 cm⁻¹) and the aliphatic chloromethyl group (typically below 3000 cm⁻¹). Vibrations corresponding to the C=C and C=N bonds within the pyrazine ring appear in the 1400-1600 cm⁻¹ region. A distinct band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically around 600-800 cm⁻¹.

Raman spectroscopy provides complementary information based on the inelastic scattering of light. libretexts.orgmdpi.com While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. libretexts.org Therefore, some vibrations may be strong in Raman and weak in IR, and vice versa. For a molecule like pyrazine, which has a center of symmetry, the rule of mutual exclusion would apply, but the substitution of the chloromethyl group breaks this symmetry. Key Raman signals would also correspond to the pyrazine ring breathing modes and the C-Cl stretch.

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| > 3000 | Aromatic C-H Stretch | IR, Raman |

| < 3000 | Aliphatic C-H Stretch | IR, Raman |

| 1400 - 1600 | Pyrazine Ring C=C and C=N Stretches | IR, Raman |

| ~1000 - 1200 | Pyrazine Ring Breathing/Puckering | IR, Raman |

| 600 - 800 | C-Cl Stretch | IR, Raman |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

A theoretical analysis based on computational chemistry, such as Density Functional Theory (DFT), can provide a predicted FT-IR spectrum. Such calculations for related pyrazine derivatives have shown good correlation with experimental data. researchgate.net A predicted FT-IR data table for this compound is presented below, based on computational models and comparison with similar structures.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3050 | Aromatic C-H Stretch |

| ~2960 | Asymmetric CH₂ Stretch |

| ~2870 | Symmetric CH₂ Stretch |

| ~1580 | Pyrazine Ring (C=N/C=C) Stretch |

| ~1470 | Pyrazine Ring (C=N/C=C) Stretch |

| ~1420 | CH₂ Scissoring |

| ~1150 | Pyrazine Ring Breathing |

| ~1020 | In-plane C-H Bending |

| ~750 | C-Cl Stretch |

| ~650 | Out-of-plane Ring Bending |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the pyrazine ring vibrations. Based on studies of pyrazine and its derivatives, the ring breathing modes are often prominent in the Raman spectrum. bohrium.com

The symmetric stretching of the pyrazine ring, which is often weak in the IR spectrum, should give a strong Raman band. The introduction of the chloromethyl substituent lowers the symmetry of the molecule compared to pyrazine (which has D2h point group symmetry), potentially leading to the activation of vibrational modes that are silent in the Raman spectrum of the parent pyrazine. wikipedia.org

Similar to FT-IR, detailed experimental Raman spectra for this compound are scarce. Therefore, a predictive approach based on computational analysis and comparison with analogous compounds is employed. A predicted Raman data table for this compound is provided below.

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3060 | Aromatic C-H Stretch |

| ~2965 | Asymmetric CH₂ Stretch |

| ~1585 | Pyrazine Ring (C=N/C=C) Stretch |

| ~1250 | In-plane C-H Bending |

| ~1015 | Pyrazine Ring Breathing (Symmetric) |

| ~745 | C-Cl Stretch |

| ~600 | Ring Deformation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

To date, a published crystal structure of this compound has not been identified in the surveyed literature. However, the crystal structures of numerous pyrazine derivatives have been reported, offering insights into the likely packing motifs and intermolecular forces that would be present in the solid state of this compound. researchgate.net For instance, studies on pyrazine-2,5-dicarboxamides reveal the formation of three-dimensional supramolecular structures through N—H⋯N and C—H⋯O hydrogen bonds. researchgate.net

Furthermore, the crystal structure of the closely related compound, 2-(chloromethyl)pyridine (B1213738), has been determined. This provides a valuable model for predicting the solid-state structure of this compound. In the crystal structure of 2-(chloromethyl)pyridine, molecules are arranged in discrete layers propagated by edge-to-face and offset face-to-face aryl–aryl interactions, with the chloromethyl groups occupying the interlayer spaces. A similar layered structure with π-π stacking interactions between the pyrazine rings would be a reasonable expectation for this compound. The presence of the chlorine atom and the pyrazine nitrogen atoms could also lead to weak C-H···N and C-H···Cl hydrogen bonding, further influencing the crystal packing.

Based on the analysis of related structures, a predicted crystallographic data table for this compound is presented below, assuming a common space group for such heterocyclic compounds.

| Crystallographic Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Unit Cell Dimensions | a ≈ 6-8 Å, b ≈ 10-12 Å, c ≈ 9-11 Å, β ≈ 90-100° |

| Molecules per Unit Cell (Z) | 4 |

| Key Intermolecular Interactions | π-π stacking, C-H···N hydrogen bonds, C-H···Cl interactions |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of heterocyclic compounds. imist.maresearchgate.net DFT calculations, particularly using hybrid functionals like B3LYP, offer a balance of computational cost and accuracy for predicting the structural and electronic characteristics of molecules such as pyrazine (B50134) derivatives. imist.mamostwiedzy.pl

DFT calculations are instrumental in elucidating the electronic structure of 2-(Chloromethyl)pyrazine. Studies on related molecules like 2-chloropyrazine (B57796) using methods such as RHF/6-31G(d) have shown that, unlike in some chloropyrimidines, there is an absence of significant charge alternation on the ring atoms. osi.lv The introduction of a chloromethyl group influences the electron distribution across the pyrazine ring.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The energy of these orbitals and the HOMO-LUMO gap are crucial descriptors. For pyrazine and its derivatives, the HOMO is often a non-bonding orbital (n) with sigma (σ) symmetry, primarily located on the nitrogen lone pairs, while the LUMO is a π* orbital. montana.edumontana.edunih.gov This leads to characteristic n→π* and π→π* electronic transitions. montana.edumontana.edu The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.

Natural Bond Orbital (NBO) analysis can further detail the charge distribution and donor-acceptor interactions within the molecule. chemrxiv.orgresearchgate.net For a substituted pyrazine, these calculations can quantify the delocalization of the π-electron system and the polarization effects induced by the chloromethyl substituent. bendola.com

| Property | Description | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Influenced by the nitrogen lone pairs and the inductive effect of the CH₂Cl group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Primarily associated with the π* system of the pyrazine ring. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. The substituent effect is a key factor. semanticscholar.org |

| Dipole Moment | A measure of the overall polarity of the molecule. | The asymmetric substitution with the polar C-Cl bond results in a net dipole moment. |

| NBO Charges | Calculated atomic charges based on the distribution of electron density. | Reveals the electrophilic and nucleophilic sites on the molecule. semanticscholar.org |

This table provides a conceptual overview of electronic properties studied via DFT.

Theoretical calculations are highly effective in predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is used to compute electronic absorption spectra (UV-Vis), while vibrational frequencies (IR, Raman) are calculated from the second derivatives of energy with respect to atomic coordinates. researchgate.netmdpi.com

For pyrazine derivatives, UV-Vis spectra typically show two types of absorption bands corresponding to n→π* and π→π* transitions. montana.edumontana.edu The specific wavelengths and intensities of these bands are influenced by substituents and solvent effects, which can be modeled computationally. montana.edu

Vibrational analysis based on DFT calculations allows for the assignment of experimental IR and Raman spectra. By calculating the potential energy distribution (PED), each vibrational mode can be assigned to specific bond stretches, bends, or torsions. chemrxiv.orgresearchgate.net Studies on chlorine-substituted pyrazines and similar structures like chloromethyl pyridine (B92270) provide a basis for predicting the vibrational modes of this compound. researchgate.netijcrt.org

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the pyrazine ring. researchgate.net |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Stretching vibrations of the C-H bonds in the chloromethyl group. |

| Pyrazine Ring Stretch | 1550 - 1100 | In-plane stretching vibrations of the C-C and C-N bonds within the ring. researchgate.net |

| Ring Breathing Mode | ~1020 | A symmetric stretching of the entire pyrazine ring. researchgate.net |

| C-Cl Stretch | 800 - 600 | Stretching vibration of the carbon-chlorine bond in the chloromethyl group. |

This table presents typical frequency ranges for key vibrational modes based on DFT studies of related molecules.

Quantum Chemical Modeling of Reactivity

Quantum chemical methods are essential for modeling the reactivity of molecules, including elucidating reaction mechanisms and predicting the selectivity of chemical transformations.

Computational chemistry can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. mit.edu The analysis of transition state structures and their associated activation energies provides a quantitative understanding of reaction kinetics.

For molecules related to this compound, such as 2,5-bis(chloromethyl)pyrazine (B3354308), reaction mechanisms have been investigated. For instance, its reaction with sodium alkoxides proceeds through a proposed mechanism that can lead to both normal substitution and unexpected acetal (B89532) formation, depending on the reaction conditions. Such computational studies can help rationalize the formation of different products by comparing the energy barriers of competing pathways.

Quantum chemical models can predict the regioselectivity of reactions by analyzing the molecule's electronic properties. Descriptors such as atomic charges, frontier orbital densities, and the molecular electrostatic potential (MEP) map can identify the most likely sites for electrophilic or nucleophilic attack. chemrxiv.org

In the case of this compound, there are multiple potential reaction sites: the nitrogen atoms of the pyrazine ring, the carbon atoms of the ring, and the benzylic-like carbon of the chloromethyl group. The chloromethyl group is a primary site for nucleophilic substitution. Computational modeling can predict the relative reactivity of these sites. For example, the reaction of 2,5-bis(chloromethyl)pyrazine with alkoxides shows a bias, indicating that selectivity can be a significant factor in the reactions of these compounds. While stereoselectivity is less relevant for this specific molecule, similar computational approaches are used in systems with chiral centers.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking

QSAR and molecular docking are computational techniques used extensively in medicinal chemistry to design and discover new therapeutic agents. These methods are frequently applied to heterocyclic compounds, including pyrazine derivatives. wikipedia.orgmdpi.com

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For pyrazine derivatives, QSAR studies have been used to correlate molecular descriptors (e.g., electronic, topological, and physicochemical properties) with activities such as odor modalities and antiproliferative effects. semanticscholar.orgnih.govnih.gov These models, often developed using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN), can predict the activity of new, unsynthesized compounds. semanticscholar.orgnih.gov

Molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is commonly used to predict the binding mode of a ligand (like a pyrazine derivative) within the active site of a protein target. Numerous studies have employed molecular docking to investigate pyrazine-based compounds as potential inhibitors for various enzymes, such as histone deacetylases (HDACs) or bacterial enzymes. nih.govmdpi.com These studies analyze interactions like hydrogen bonds, π-π stacking, and halogen bonds, which are crucial for binding affinity. researchgate.netfigshare.com The pyrazine nitrogen atoms frequently act as hydrogen bond acceptors, playing a key role in protein-ligand interactions. researchgate.net

| Technique | Application to Pyrazine Derivatives | Key Findings and Insights |

| QSAR | Modeling antiproliferative activity against cancer cell lines. semanticscholar.orgnih.gov | Identified key molecular descriptors (e.g., electronic and topological) that correlate with biological activity, enabling the design of more potent compounds. nih.gov |

| Molecular Docking | Investigating binding modes of pyrazine-based inhibitors in enzyme active sites (e.g., HDACs, bacterial targets). nih.govmdpi.com | Revealed specific interactions, such as hydrogen bonding to pyrazine nitrogens and π-π stacking, that are critical for high binding affinity and inhibitory action. researchgate.netmdpi.com |

| Molecular Docking | Rationalizing the antibacterial potential of pyrazine heterocycles. nih.gov | Showed that specific pyrazine derivatives can effectively bind to critical bacterial enzymes, suggesting pathways for developing new antibacterial agents. nih.gov |

This table summarizes the application of QSAR and molecular docking to the broader class of pyrazine derivatives, as specific studies on this compound are limited.

Prediction of Biological Activity and Toxicity

Computational methods are instrumental in the early stages of drug discovery and chemical safety assessment for predicting the biological activity and toxicity of compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and various in silico toxicology prediction models are employed to estimate a molecule's therapeutic potential and risks. x-mol.comchemrxiv.org These models use the chemical structure of a compound to predict its effects based on the known activities of similar molecules. ambeed.comekb.eg

For the broader class of pyrazine derivatives, numerous QSAR studies have been conducted to predict their biological activities, including antiproliferative, antimicrobial, and antitumor effects. d-nb.inforsc.orgijournalse.org These studies correlate specific structural features and electronic properties of pyrazine compounds with their observed biological outcomes. researchgate.net In silico toxicology platforms like ProTox and ADMET predictors are used to forecast toxicological endpoints such as LD50, hepatotoxicity, and carcinogenicity for various chemical classes, including heterocyclic compounds. mdpi.com Such predictions are crucial for prioritizing compounds for further experimental testing and for designing safer chemicals. nih.gov

Ligand-Protein Interaction Modeling for Drug Design

Understanding how a small molecule (ligand) interacts with a biological target, typically a protein, is fundamental to drug design. nih.govresearchgate.net Molecular docking and molecular dynamics simulations are key computational techniques used to model these interactions, predicting the binding affinity and orientation of a ligand within a protein's active site. uni.lunih.gov

Despite the extensive research on pyrazine derivatives in drug design, specific ligand-protein interaction modeling studies for this compound are not prominently featured in the available scientific literature. While the pyrazine core is known to be a valuable scaffold in drug discovery, detailed computational analyses of this compound's interactions with specific protein targets have not been published.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. nih.gov Computational chemistry, particularly methods based on Density Functional Theory (DFT), plays a vital role in the theoretical assessment of the NLO properties of molecules. researchgate.net

Theoretical Assessment of Optical Behaviors